Bax inhibitor peptide, negative control

Overview

Description

“Bax inhibitor peptide, negative control” is a cell-permeable negative control of the Bax-Inhibiting Peptide, V5 . It does not suppress Bax-mediated apoptosis even at concentrations as high as 200 µM . The peptide is also known as BIP-NC, H-IPMIK-OH .

Molecular Structure Analysis

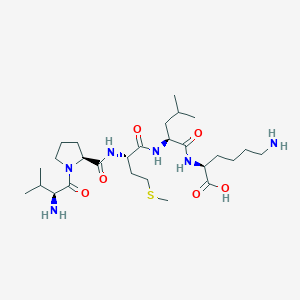

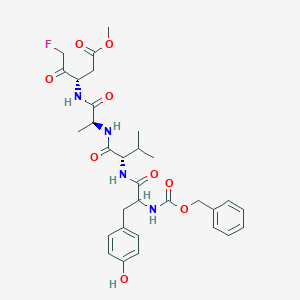

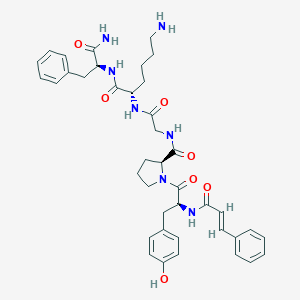

The empirical formula of “this compound” is C28H52N6O6S . The molecular weight is 600.81 . Unfortunately, the specific molecular structure is not provided in the available resources.

Physical And Chemical Properties Analysis

“this compound” is a white lyophilized solid . It is hygroscopic and should be protected from light . The peptide is soluble in water at a concentration of 1 mg/mL . It should be stored at -20°C .

Scientific Research Applications

Bax Inhibitor Peptides in Disease Models

Bax inhibitor peptides (BIPs), which include Bax inhibitor peptide negative control, have been extensively studied for their role in apoptosis and potential therapeutic applications. Bax, a key mediator of mitochondria-dependent programmed cell death, is regulated by BIPs. These peptides have shown promise in various disease models both in vitro and in vivo. However, there are limitations to their use in treating human diseases, necessitating the development of alternative Bax inhibitors (Jensen et al., 2019).

Role in Mitochondrial Membrane Permeabilization

Research on the BH3 domains of Bcl-2 family proteins has highlighted the dual role of certain peptides in regulating Bax-mediated mitochondrial membrane permeabilization. These peptides can relieve the inhibition of Bax by antiapoptotic proteins and directly activate Bax, inducing cytochrome c release from mitochondria, a critical step in apoptosis (Kuwana et al., 2005).

Cell-Penetrating Penta-Peptides and Bax-Inhibiting Peptides

The discovery of cell-penetrating penta-peptides (CPP5s), designed from the Bax-inhibiting domain of Ku70, has opened new avenues for therapeutic applications. These peptides, including negative control peptides, have shown cytoprotective properties in cell culture and animal models, suggesting their potential as therapeutic agents (Gomez & Matsuyama, 2011).

Bax Inhibitor-1 in Plant Resistance

In a unique application, the expression of barley Bax Inhibitor-1 (BI-1) in carrots conferred resistance to the necrotrophic fungus Botrytis cinerea. This suggests that controlling cell death can be an effective strategy against cell-death-inducing pathogens in crops (Imani et al., 2006).

Parkinson's Disease Research

Bax-inhibiting peptides have been studied in the context of Parkinson's disease (PD). Pre-administration of these peptides in rats showed a significant decrease in the loss of nigral dopaminergic neurons, highlighting their potential in PD research (Ma et al., 2016).

Cytoprotective Properties

Bax-inhibiting peptide, derived from the Bax-binding domain of Ku70, has shown cytoprotective properties against apoptosis induced by various stimuli, indicating its potential in developing therapies for apoptosis-related diseases (Sawada et al., 2003).

Mechanism of Action

Future Directions

While Bax inhibitor peptides have shown promise in research, there are limitations in their use to treat human diseases . Future research is needed to develop other types of Bax inhibitors for therapeutic use . The development of small compounds inhibiting Bax has been reported, which opens up new avenues for pharmacological Bax inhibitors .

properties

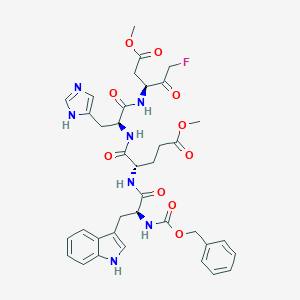

IUPAC Name |

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52N6O6S/c1-6-17(3)22(30)27(38)34-15-10-12-21(34)25(36)31-19(13-16-41-5)24(35)33-23(18(4)7-2)26(37)32-20(28(39)40)11-8-9-14-29/h17-23H,6-16,29-30H2,1-5H3,(H,31,36)(H,32,37)(H,33,35)(H,39,40)/t17-,18-,19-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWAAYKVABJBAQ-FQJIPJFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

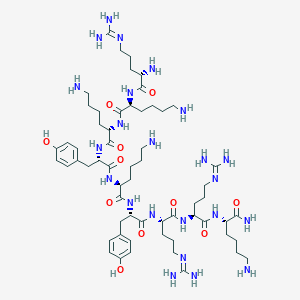

![(2S)-2-[[(2R)-2-Acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B549404.png)

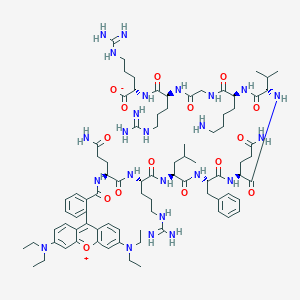

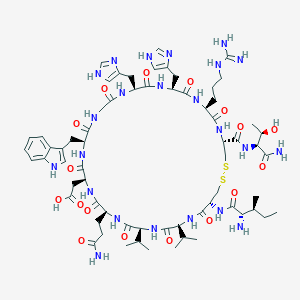

![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)